tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate
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Description
Tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H18F3NO3 and its molecular weight is 257.253. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have been involved in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of various compounds, including pyrrolo[2,1-a]isoquinolines, showcasing the compound's utility in complex synthesis pathways (E. Garcia et al., 2006). Similarly, the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone has been reported, highlighting the compound's role in generating chiral auxiliaries and its implications for waste disposal and the synthesis of other critical compounds (M. Brenner et al., 2003).
Catalytic and Asymmetric Reactions
The compound has been utilized in the synthesis of tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction, demonstrating its application in creating chiral compounds via catalytic processes, which are crucial for the synthesis of bioactive molecules and pharmaceutical intermediates (J. Yang et al., 2009).
Environmental and Biological Applications
Investigations into insect pest control agents have identified novel chiral butanoate esters (juvenogens) derived from the compound, indicating its potential in developing environmentally friendly pest management solutions. These studies highlight the synthesis and application of chiral precursors in biochemically activated insect hormonogenic compounds (Z. Wimmer et al., 2007). Furthermore, aqueous phosphoric acid has been identified as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, underscoring the compound's significance in the synthesis of clarithromycin derivatives and its role in preserving the stereochemical integrity of substrates (Bryan Li et al., 2006).
Material Science and Engineering
The compound's derivatives have been explored for their antioxidant properties and potential use as lubricating base oil, demonstrating the multifaceted applications of such compounds in material science and engineering (T. Jing, 2012).
Properties
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO3/c1-8(2,3)17-7(15)14-6(9(4,5)16)10(11,12)13/h6,16H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGALPCOIOGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C)(C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.